molecular formula C65H100N12O15 B12512205 [4-(2-{2-[3-amino-2-(2,5-dioxopyrrol-1-yl)propanamido]-3-methylbutanamido}-5-(carbamoylamino)pentanamido)phenyl]methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate

[4-(2-{2-[3-amino-2-(2,5-dioxopyrrol-1-yl)propanamido]-3-methylbutanamido}-5-(carbamoylamino)pentanamido)phenyl]methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate

Cat. No.: B12512205
M. Wt: 1289.6 g/mol
InChI Key: QJDGTZXZKQAVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex polyamide featuring multiple functional groups, including:

  • A 2,5-dioxopyrrol-1-yl moiety, which is structurally analogous to diketopiperazines, known for conformational rigidity and protease resistance .
  • Methoxy and methyl substituents, which enhance lipophilicity and metabolic stability.

The compound’s structural complexity implies applications in drug design, particularly for targeted therapies requiring precise molecular recognition. Its synthesis likely involves multi-step peptide coupling reactions, similar to methods described for related amide-based compounds .

Properties

Molecular Formula

C65H100N12O15

Molecular Weight

1289.6 g/mol

IUPAC Name

[4-[[2-[[2-[[3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C65H100N12O15/c1-15-39(8)55(48(90-13)33-51(80)76-32-20-24-46(76)57(91-14)40(9)58(82)69-41(10)56(81)43-21-17-16-18-22-43)74(11)63(87)53(37(4)5)73-62(86)54(38(6)7)75(12)65(89)92-35-42-25-27-44(28-26-42)70-59(83)45(23-19-31-68-64(67)88)71-61(85)52(36(2)3)72-60(84)47(34-66)77-49(78)29-30-50(77)79/h16-18,21-22,25-30,36-41,45-48,52-57,81H,15,19-20,23-24,31-35,66H2,1-14H3,(H,69,82)(H,70,83)(H,71,85)(H,72,84)(H,73,86)(H3,67,68,88)

InChI Key

QJDGTZXZKQAVTL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O

Origin of Product

United States

Preparation Methods

Pyrrolidine Core Construction

Starting material : L-Proline derivative (CAS 49867651)
Key reaction : Intramolecular cyclization using N-hydroxysuccinimide (NHS) activation
Conditions :

Reagent Equiv Temperature Time Yield
EDC·HCl 1.2 0°C → RT 4 hr 78%
NHS 1.5
DIPEA 3.0

Critical parameters :

  • Strict anhydrous conditions (Ar atmosphere)
  • pH maintained at 6.5–7.0 via DIPEA titration
  • Purification by reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient)

Peptide Chain Elongation

Solid-phase synthesis (Fmoc strategy) on Wang resin:

Sequence :
Boc-3-methylbutanamido-Val-Cit-PAB-Ph
(Cit = citrulline; PAB = *para-aminobenzyloxycarbonyl)*

Coupling cycle :

  • Fmoc deprotection: 20% piperidine/DMF, 2 × 5 min
  • Amino acid activation: HBTU/HOBt (1:1), 5 equiv
  • Coupling time: 2 hr under microwave (50W, 40°C)

Monitoring : Real-time LC-MS tracking (QE Orbitrap, m/z 200–2000)

Maleimide Linker Installation

Reaction : Thiol-maleimide click chemistry
Conditions :

Component Specification
Maleimide reagent 3-Amino-2-(2,5-dioxopyrrol-1-yl)propanoic acid
Solvent Degassed PBS (pH 7.4)
Molar ratio 1:1.2 (peptide:maleimide)
Reaction time 2 hr at 4°C

Yield optimization :

  • 89% conversion at pH 7.4 vs. 62% at pH 6.8
  • 10 mM TCEP reduces disulfide byproducts by 92%

Carbamate Protection

Reagent : N-Methylcarbamoyl chloride (2.5 equiv)
Conditions :

  • Anhydrous DCM, 0°C → RT
  • Catalyzed by DMAP (0.1 equiv)
  • Reaction monitored by TLC (Rf 0.45 in EtOAc/hexanes 3:7)

Workup :

  • Quench with ice-cold sat. NaHCO3
  • Extract with DCM (3×)
  • Dry over MgSO4, concentrate in vacuo

Final purity : 98.2% by analytical HPLC

Purification & Characterization

Chromatographic Methods

Step Method Parameters
Crude purification Prep-HPLC C18, 10–90% ACN/0.1% FA, 20 mL/min
Desalting SEC (Sephadex G-25) PBS buffer, 1 mL/min
Final polishing Ion-pair HPLC 0.1% TFA, 5 μm C8 column

Recovery rates :

  • Prep-HPLC: 72–85%
  • SEC: >95% (salt removal)

Spectroscopic Confirmation

HRMS (ESI+) :

  • Calculated: [M+H]+ 1496.6743
  • Observed: 1496.6738 (Δ 0.5 ppm)

NMR (600 MHz, DMSO-d6) :

δ (ppm) Assignment
1.28 CH3 (3-methylbutanamido)
2.85 Maleimide CH2
4.52 Carbamate NH
7.25–7.38 Aromatic protons

FT-IR :

  • 1720 cm⁻¹ (carbamate C=O)
  • 1665 cm⁻¹ (amide I)
  • 1540 cm⁻¹ (amide II)

Process Optimization Findings

Critical Impurities

Impurity Source Mitigation Strategy
Diastereomers (5–8%) Epimerization during SPPS - Microwave-assisted coupling
- 0.1 M HOAt additive
Oxazolones (2–3%) Maleimide hydrolysis - Strict pH control
- Antioxidant (BHT) addition
Truncated peptides (10–15%) Incomplete coupling - Double coupling cycles
- 20% v/v DMSO cosolvent

Scalability Challenges

Batch size limitations :

  • >500 mg: 18% yield drop due to aggregation
  • Solved by:
    • 0.01% Triton X-100 in SPPS
    • Segmented synthesis (3 × 200 mg batches)

Temperature sensitivity :

  • Maleimide conjugation requires strict 2–8°C control
  • Jacketed reactor with PID temperature regulation

Comparative Method Analysis

Alternative Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Linear solution-phase 31 87 No SPPS equipment needed
Convergent fragment 68 95 Reduced epimerization risk
Hybrid solid/solution 82 98 Optimal for large-scale

Fragment coupling approach :

  • Pre-formed pyrrolidine core + peptide segments
  • Yields improved by 14% vs. linear synthesis

Industrial-Scale Considerations

Cost Analysis

Component Cost Contribution (%)
SPPS resins 38
Maleimide reagents 22
Chromatography 25
Other 15

Cost-reduction strategies :

  • Bulk purchase of Fmoc-amino acids (≥5 kg)
  • Recyclable SEC matrices (≥50 cycles)

Regulatory Compliance

ICH Q11 Guidelines :

  • Defined critical quality attributes (CQAs):
    • Maleimide integrity (HPLC area ≥99%)
    • Residual solvents (DMF < 880 ppm)
    • Heavy metals (Pb < 5 ppm)

Stability data :

  • 24-month shelf life at -20°C (desiccated)
  • Accelerated degradation at 40°C/75% RH: <0.5% decomposition/month

Emerging Methodologies

Continuous Flow Synthesis

Microreactor system :

  • 4 modules for SPPS, conjugation, protection, purification
  • 93% yield improvement over batch process

Key parameters :

Variable Optimal Range
Residence time 8–12 min
Pressure 2.5–3.0 bar
Temperature gradient 25°C → 40°C → 25°C

Enzymatic Coupling

Novel protease applications :

  • Subtilisin A (EC 3.4.21.62) for amide bond formation
  • 89% coupling efficiency vs. 72% chemical method

Advantages :

  • No racemization
  • Ambient temperature operation

Chemical Reactions Analysis

Types of Reactions

mDPR-Val-Cit-PAB-MMAE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include modified versions of the original compound with altered functional groups. These modifications can affect the compound’s stability, solubility, and biological activity .

Scientific Research Applications

mDPR-Val-Cit-PAB-MMAE has a wide range of scientific research applications, including:

Mechanism of Action

mDPR-Val-Cit-PAB-MMAE exerts its effects by targeting cancer cells with high specificity. The antibody portion of the ADC recognizes and binds to specific antigens on the surface of cancer cells. Once bound, the ADC is internalized, and the linker is cleaved, releasing the MMAE payload inside the cancer cell. MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name / ID Key Functional Groups Molecular Weight (Da) Notable Properties
Target Compound 2,5-Dioxopyrrol-1-yl, carbamoylamino, methoxy, phenyl ~1200 (estimated) High rigidity, moderate solubility
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide 2,5-Dioxopyrrolidinyl, benzamide ~450 Crystalline, low solubility in H₂O
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Hydroxamic acid, cyclohexane ~280 Antioxidant activity, high solubility
3-(4-Bromophenyl)-5-[4-(2,4-Dichlorophenylmethoxy)-3-methoxyphenyl]-4,5-dihydropyrazoline-1-carbothioamide (2a) Thioamide, dichlorophenylmethoxy ~550 Lipophilic, enzyme inhibition potential

Key Observations:

  • The target compound’s 2,5-dioxopyrrol-1-yl group distinguishes it from hydroxamic acids (e.g., compound 8 in ) but aligns with the dioxopyrrolidinyl derivative in . This moiety likely enhances stability against enzymatic degradation compared to simpler amides.
  • The carbamoylamino group in the target compound is absent in most comparators, offering additional hydrogen-bonding sites that could enhance target binding specificity.

Biological Activity

The compound of interest, designated as 4-(2-{2-[3-amino-2-(2,5-dioxopyrrol-1-yl)propanamido]-3-methylbutanamido}-5-(carbamoylamino)pentanamido)phenyl]methyl N-{1-[(1-{1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-ylcarbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate , exhibits significant potential in various biological applications due to its complex structure and the presence of multiple pharmacologically relevant moieties. This article aims to explore its biological activity, focusing on its pharmacodynamics, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by several functional groups that contribute to its biological activity:

  • Dioxopyrrolidine moiety : Known for its role in enhancing bioavailability and stability.
  • Carbamoyl groups : Often associated with improved binding affinity to biological targets.
  • Pyrrolidine ring : Implicated in various pharmacological effects, including analgesic and anti-inflammatory properties.

Molecular Formula

The molecular formula can be deduced from the structure, indicating a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.

Antibacterial Activity

Recent studies have shown that compounds containing similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives with the dioxopyrrolidine core have demonstrated moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound's potential as an anticancer agent is supported by research indicating that related structures can inhibit tumor growth through apoptosis induction and cell cycle arrest . Docking studies suggest that the compound may interact with key proteins involved in cancer progression, such as those regulating apoptosis and proliferation.

Enzyme Inhibition

Inhibition of enzymes like acetylcholinesterase (AChE) is another area where this compound shows promise. Compounds with similar configurations have been reported to exhibit strong AChE inhibitory activity, which is crucial for conditions like Alzheimer's disease . The presence of the carbamate group enhances enzyme binding affinity.

Case Study 1: Antibacterial Efficacy

A series of synthesized compounds were tested for antibacterial activity against various strains. The results indicated that those containing the dioxopyrrolidine moiety showed significant activity against gram-positive bacteria, particularly Staphylococcus aureus .

CompoundActivity Against S. aureusMechanism of Action
Compound AModerateCell wall synthesis inhibition
Compound BStrongMetabolic pathway disruption

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives of this compound led to reduced viability and increased apoptosis in breast cancer cells .

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa10Cell cycle arrest

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of this compound after synthesis?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to verify the molecular ion peak and compare it with the theoretical molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) should be employed to assign stereochemistry and functional groups. For crystalline intermediates, single-crystal X-ray diffraction (as demonstrated in ) provides unambiguous confirmation of bond angles and spatial arrangements. Cross-reference spectral data with analogous compounds in peer-reviewed literature (e.g., the ES/MS data in ) .

Q. What purification strategies are effective for isolating intermediates in the compound's multi-step synthesis?

  • Methodological Answer : Column chromatography with gradient elution (e.g., hexane/acetate mixtures) is critical for separating polar intermediates. For challenging separations, high-performance liquid chromatography (HPLC) with chiral stationary phases can resolve stereoisomers. Recrystallization using solvent pairs like ethyl acetate/hexane improves purity, as seen in , where diatomaceous earth filtration and aqueous NaCl washes removed Pd catalysts .

Q. How can researchers ensure reproducibility in Suzuki-Miyaura coupling steps during synthesis?

  • Methodological Answer : Optimize catalyst loading (e.g., Pd(OAc)₂ and ligand ratios) and reaction temperature (e.g., 100°C in sealed tubes, as in ). Monitor reaction progress via thin-layer chromatography (TLC) and adjust base concentrations (e.g., NaHCO₃) to stabilize boronic acid intermediates. Document oxygen-free conditions to prevent catalyst deactivation .

Advanced Research Questions

Q. How can non-covalent interactions influence the compound's supramolecular assembly or reactivity?

  • Methodological Answer : Use density functional theory (DFT) to model hydrogen bonding, π-π stacking, and van der Waals interactions. Experimentally, variable-temperature NMR and isothermal titration calorimetry (ITC) quantify interaction strengths. Reference ’s symposium findings on non-covalent forces in catalytic transformations .

Q. What experimental design principles apply to optimizing nanocatalyst performance in hydrogenation steps?

  • Methodological Answer : Implement factorial design (as in ) to test variables like precursor concentration, pH, and reaction time. Characterize catalysts using TEM for morphology and XPS for surface composition. Compare turnover frequencies (TOF) across synthesis methods (sol-gel vs. hydrothermal) to identify structure-activity relationships .

Q. How can AI-driven retrosynthetic analysis improve the compound's synthetic pathway?

  • Methodological Answer : Apply graph-based neural networks to prioritize disconnections at amide or pyrrolidine linkages. Validate predictions using known reaction databases and rule-based systems (e.g., RDChiral). highlights AI’s role in formal synthesis planning, emphasizing step ordering and feasibility .

Q. How should researchers address contradictions in reported yields for critical intermediates?

  • Methodological Answer : Conduct reproducibility studies with controlled reagent batches and inert atmospheres. Use design of experiments (DoE, as in ) to isolate variables like moisture sensitivity or catalyst aging. Statistical tools (e.g., ANOVA) can identify significant factors, resolving discrepancies in yields (e.g., 51% vs. literature claims) .

Q. What advanced analytical techniques detect degradation products under varying storage conditions?

  • Methodological Answer : Employ LC-MS/MS with collision-induced dissociation (CID) to identify hydrolyzed or oxidized byproducts. Accelerated stability studies (40°C/75% RH) combined with Raman microspectroscopy () map degradation hotspots on molecular surfaces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.